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molecular formula C21H18I2O5 B8651930 2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid CAS No. 147030-47-5

2-(4-(2-Butylbenzofuran-3-carbonyl)-2,6-diiodophenoxy)acetic acid

Cat. No. B8651930
M. Wt: 604.2 g/mol
InChI Key: BBJNWOVHBXFYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585404

Procedure details

Steps 3 and 4 are performed in analogy with the steps 2 and 3 of the synthesis of (011) Step 5 is performed in analogy with the step 4 of the synthesis of (005).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1OC2C=CC=CC=2C=1C(=O)C1C=C(I)C(O)=C(I)C=1.[CH2:22]([C:26]1[O:27][C:28]2[CH:49]=[CH:48][CH:47]=[CH:46][C:29]=2[C:30]=1[C:31](=O)[C:32]1[CH:37]=[C:36]([I:38])[C:35]([O:39][CH2:40][C:41]([OH:43])=[O:42])=[C:34]([I:44])[CH:33]=1)CCC>>[CH3:22][C:26]1[O:27][C:28]2[CH:49]=[CH:48][CH:47]=[CH:46][C:29]=2[C:30]=1[CH2:31][C:32]1[CH:37]=[C:36]([I:38])[C:35]([O:39][CH2:40][C:41]([OH:43])=[O:42])=[C:34]([I:44])[CH:33]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC2=C(C1C(C1=CC(=C(C(=C1)I)O)I)=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC(=C(C(=C1)I)OCC(=O)O)I)=O)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1OC2=C(C1CC1=CC(=C(C(=C1)I)OCC(=O)O)I)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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